tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic secondary amine derivative featuring a bicyclic structure with a diazaspiro[3.4]octane core. The compound is distinguished by two fluorine atoms at the 8,8-positions and a tert-butoxycarbonyl (Boc) protecting group. Such spirocyclic frameworks are pivotal in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets . The Boc group facilitates synthetic manipulation, while fluorine atoms improve metabolic stability and modulate lipophilicity .
Properties
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(4-14-5-10)11(12,13)7-15/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSDRJLIUSZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNC2)C(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with a fluorinating agent to introduce the fluorine atoms into the molecule . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The spirocyclic structure also contributes to its unique interactions with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to four analogs (Table 1), focusing on structural variations, molecular weight, and substituent effects.
Table 1: Key Properties of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate and Analogs
Key Observations:
- Fluorine at 6,6-positions () reduces molecular symmetry, which may influence crystallinity and solubility.
- Spiro Ring Size: The [3.5]nonane analog () introduces an additional methylene group, expanding the spiro ring and altering conformational flexibility. This could impact binding kinetics in biological systems .
- Molecular Weight and Lipophilicity: The target compound and its [3.5]nonane analog share identical molecular weights, but the latter’s larger ring may reduce lipophilicity due to increased surface area.
Biological Activity
Chemical Identity
- Name: tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
- CAS Number: 1251000-89-1
- Molecular Formula: C11H18F2N2O2
- Molecular Weight: 246.27 g/mol
- Structure: The compound features a spirocyclic structure with two fluorine atoms and a tert-butyl group attached to the nitrogen-containing ring.
Pharmacological Profile
The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological systems in unique ways due to its spirocyclic nature and the presence of fluorine atoms.
Key Findings
- Antiparasitic Activity : Research indicates that compounds with similar structures have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, derivatives of diazaspiro compounds have been tested for their antiparasitic properties, demonstrating significant activity at low micromolar concentrations .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. While specific data on this compound is limited, analogs have shown varying degrees of cytotoxicity, suggesting potential for further development in oncology .
- Solubility and Bioavailability : The solubility profile is crucial for pharmacokinetics; modifications in the structure of similar compounds have led to improved aqueous solubility and bioavailability, which are essential for therapeutic efficacy .
Table of Biological Activity Data
| Activity Type | Compound Analog | EC50 (μM) | Remarks |
|---|---|---|---|
| Antiparasitic | NEU-1953 | <0.03 | Effective against T. brucei |
| Cytotoxicity | Lapatinib-derived analogs | >30 | High cytotoxicity in HepG2 cells |
| Solubility (pH=7) | Various analogs | >100 | Improved solubility with structural modifications |
Case Study 1: Antiparasitic Efficacy
In a study investigating the efficacy of spirocyclic compounds against T. brucei, researchers synthesized several analogs and tested them for antiparasitic activity. The study found that specific modifications to the diazaspiro framework significantly enhanced potency while maintaining low toxicity profiles in mammalian cells.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that introducing fluorine atoms at specific positions on the diazaspiro framework could enhance both solubility and biological activity. This finding aligns with the observed properties of this compound, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
